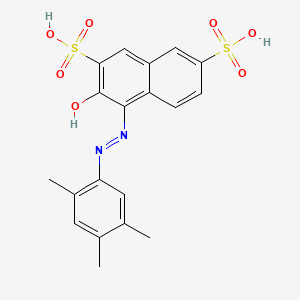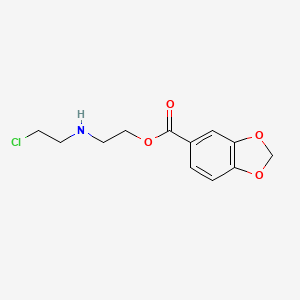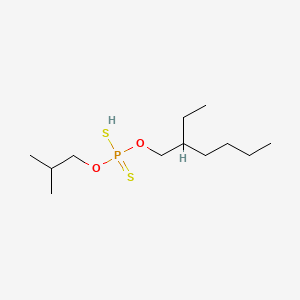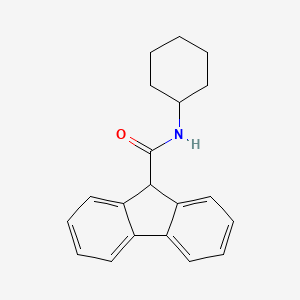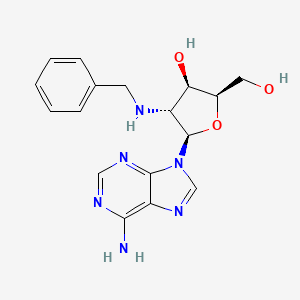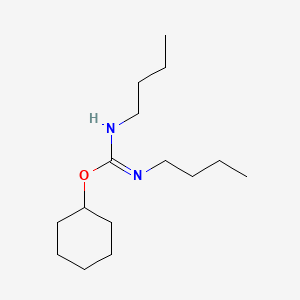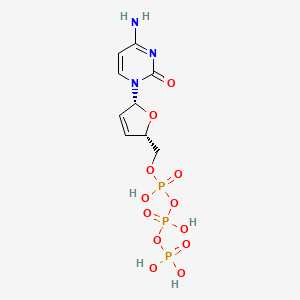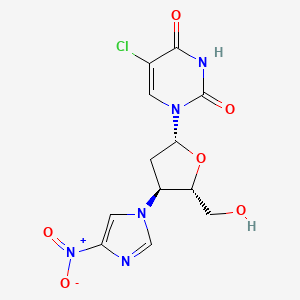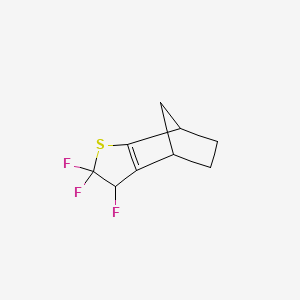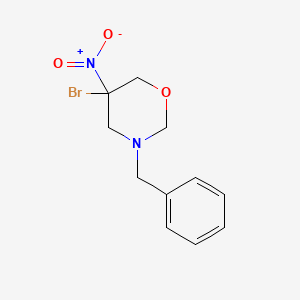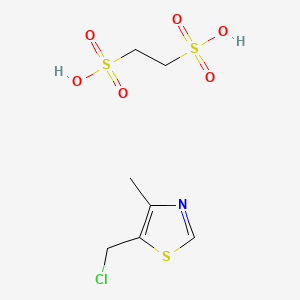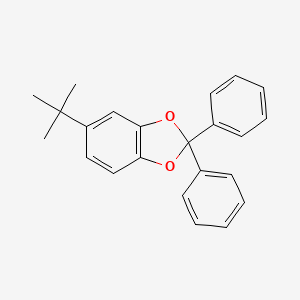
5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 403631 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological and chemical processes, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of NSC 403631 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific solvents to facilitate the process.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, which may include heating, cooling, or maintaining specific pH levels.
Final Synthesis: The final compound, NSC 403631, is obtained through purification processes such as crystallization or chromatography to ensure the desired purity and yield.
Industrial production methods for NSC 403631 are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often involve automated systems and continuous flow processes to maintain consistent quality and output.
Chemical Reactions Analysis
NSC 403631 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 403631 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to ensure the desired reaction pathway and product formation. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of NSC 403631 with modified functional groups.
Scientific Research Applications
NSC 403631 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological mechanisms.
Medicine: NSC 403631 is investigated for its therapeutic potential, including its role in drug development and disease treatment.
Industry: The compound is used in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 403631 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
NSC 403631 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 123456: This compound shares some structural similarities with NSC 403631 but differs in its functional groups and reactivity.
NSC 789012: Another related compound, NSC 789012, has different applications and mechanisms of action compared to NSC 403631.
The uniqueness of NSC 403631 lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
7461-73-6 |
|---|---|
Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-tert-butyl-2,2-diphenyl-1,3-benzodioxole |
InChI |
InChI=1S/C23H22O2/c1-22(2,3)19-14-15-20-21(16-19)25-23(24-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16H,1-3H3 |
InChI Key |
FKNSZGAWVFXWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


